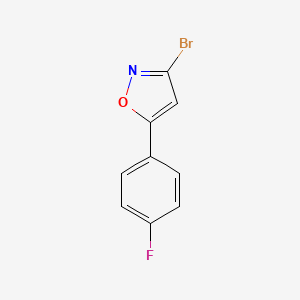

3-Bromo-5-(4-fluorophenyl)isoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNNZGICSJRAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376826 | |

| Record name | 3-Bromo-5-(4-fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-97-2 | |

| Record name | 3-Bromo-5-(4-fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 903130-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the chosen synthetic route, offering detailed mechanistic insights and step-by-step experimental protocols. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to replicate and adapt this synthesis for their own research endeavors. The synthesis is presented as a two-stage process, commencing with the formation of a key amine intermediate, 5-(4-fluorophenyl)isoxazol-3-amine, followed by a diazotization and Sandmeyer-type reaction to install the bromo substituent.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in a molecule can significantly influence physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn modulate pharmacokinetic and pharmacodynamic profiles.[2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The specific target of this guide, this compound, incorporates three key features: the versatile isoxazole core, a bromine atom at the 3-position which can serve as a handle for further functionalization through cross-coupling reactions, and a 4-fluorophenyl group at the 5-position, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity.[3]

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-stage sequence. This strategy hinges on the initial construction of the isoxazole ring with a functional group that can be readily converted to the desired bromide. The chosen pathway leverages the robust and well-documented chemistry of isoxazole formation from β-ketonitriles and the classic Sandmeyer reaction for the introduction of the bromo substituent.

The overall synthetic transformation can be visualized as follows:

Caption: High-level overview of the two-stage synthesis of this compound.

This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual steps. The isolation and purification of the intermediate amine allows for a more controlled and cleaner final transformation.

Stage 1: Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine

The initial stage of the synthesis focuses on the construction of the isoxazole ring, yielding the key intermediate, 5-(4-fluorophenyl)isoxazol-3-amine. This is achieved through the cyclization of a β-ketonitrile with hydroxylamine.

Mechanistic Insights

The formation of the 3-aminoisoxazole ring from a β-ketonitrile and hydroxylamine proceeds through a condensation reaction followed by an intramolecular cyclization. The hydroxylamine initially attacks the ketone carbonyl of the (4-fluorobenzoyl)acetonitrile. The resulting oxime then undergoes a cyclization, driven by the nucleophilic attack of the oxime oxygen onto the nitrile carbon. Subsequent tautomerization leads to the stable aromatic isoxazole ring.

Caption: Simplified mechanism for the formation of the 3-aminoisoxazole ring.

Experimental Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

-

(4-Fluorobenzoyl)acetonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Water

-

Diethyl ether

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve (4-Fluorobenzoyl)acetonitrile (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.5 eq) in water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of (4-Fluorobenzoyl)acetonitrile.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to afford 5-(4-fluorophenyl)isoxazol-3-amine as a crystalline solid.

| Parameter | Value |

| Starting Material | (4-Fluorobenzoyl)acetonitrile |

| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Typical Yield | Moderate to Good |

Table 1: Summary of reaction conditions for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine.

Stage 2: Synthesis of this compound

The second and final stage of the synthesis involves the conversion of the 3-amino group of the isoxazole intermediate to a bromo group. This transformation is reliably achieved using the Sandmeyer reaction.[5]

Mechanistic Insights

The Sandmeyer reaction is a two-step process that proceeds via a diazonium salt intermediate.[6]

-

Diazotization: The primary aromatic amine, in this case, 5-(4-fluorophenyl)isoxazol-3-amine, is treated with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr).[7] This converts the amino group into a diazonium salt (-N₂⁺). The diazotization of 3-aminoisoxazoles is known to proceed readily.[3]

-

Substitution: The resulting diazonium salt is then treated with a copper(I) halide, specifically copper(I) bromide (CuBr). The copper(I) salt catalyzes the substitution of the diazonium group with a bromide ion, liberating nitrogen gas in the process.[8] The reaction is believed to proceed through a radical mechanism.[5]

Caption: The two-step process of the Sandmeyer reaction as applied to the isoxazole intermediate.

Experimental Protocol

This protocol is based on general procedures for the Sandmeyer reaction.[9][10]

Materials:

-

5-(4-Fluorophenyl)isoxazol-3-amine

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 5-(4-fluorophenyl)isoxazol-3-amine (1.0 eq) in a mixture of hydrobromic acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the amine solution, ensuring the temperature is maintained below 5 °C with vigorous stirring.

-

After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr mixture with efficient stirring. Observe for the evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume).

-

Combine the organic extracts and wash them successively with dilute aqueous sodium hydroxide and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

| Parameter | Value |

| Starting Material | 5-(4-Fluorophenyl)isoxazol-3-amine |

| Key Reagents | Sodium nitrite, Copper(I) bromide, Hydrobromic acid |

| Solvent | Water/Organic Solvent for extraction |

| Reaction Temperature | 0-5 °C (Diazotization), RT to 60 °C (Sandmeyer) |

| Typical Yield | Good to Excellent |

Table 2: Summary of reaction conditions for the Sandmeyer bromination.

Conclusion

The synthetic pathway detailed in this guide, commencing with the formation of 5-(4-fluorophenyl)isoxazol-3-amine and culminating in a Sandmeyer bromination, represents a reliable and efficient method for the preparation of this compound. The procedures are based on well-established and understood chemical transformations, ensuring a high degree of reproducibility. The strategic choice of a two-stage process allows for the purification of the key amine intermediate, which contributes to the overall purity of the final product. This in-depth guide provides researchers and drug development professionals with the necessary technical information to successfully synthesize this valuable heterocyclic building block for further investigation and application in medicinal chemistry.

References

- Shaik, A., Bhandare, R. R., Palleapati, K., Nissankararao, S., Kancharlapalli, V., & Shaik, S. (2020).

- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Obaid, A. M. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27245–27261.

- BenchChem. (2025). Application Notes and Protocols: Copper(I)

- Al-Azmi, A., & El-Faham, A. (2018).

- Kumar, R., Kumar, S., & Singh, R. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4), 899-908.

- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).

- Kumar, K. S., Kumar, Y. R., & Rao, C. V. (2011).

- Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1147–1177.

- Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886.

-

PrepChem. (n.d.). Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE. Retrieved from [Link]

- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- Wikipedia. (2023). Sandmeyer reaction.

- Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654–9662.

- Master Organic Chemistry. (2018, December 3).

- Organic Chemistry Portal. (n.d.).

- LibreTexts Chemistry. (2019, June 5). 14.

- Heravi, M. M., Malakooti, R., & Baghernejad, B. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES. HETEROCYCLES, 102(9), 1735.

- BOC Sciences. (n.d.).

- Berst, F., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters, 11(18), 4140–4143.

- Nguyen, T. B., & Nguyen, T. T. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2398–2405.

- Naeimabadi, M., & Davarpanah, J. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 34(2).

- Puzzarini, C., & Bizzocchi, L. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(16), 4983.

- CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

Sources

- 1. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)isoxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous FDA-approved drugs.[3][4] Its unique electronic properties and versatile synthetic handles make it an attractive building block for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, valuable derivative: 3-Bromo-5-(4-fluorophenyl)isoxazole (CAS No. 903130-97-2). As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Chemical Attributes

| Property | Value | Source |

| CAS Number | 903130-97-2 | [5] |

| Molecular Formula | C₉H₅BrFNO | [5] |

| Molecular Weight | 242.04 g/mol | [5] |

| Appearance | Solid (predicted) | [5] |

| Boiling Point | 317.1 ± 27.0 °C (Predicted) | [6] |

| Density | 1.601 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -6.68 ± 0.38 (Predicted) | [6] |

Spectroscopic Signature

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region. The protons on the fluorophenyl ring will likely appear as multiplets due to fluorine-proton coupling. A characteristic singlet for the C4-proton of the isoxazole ring is also anticipated.

-

¹³C NMR: The carbon NMR will show distinct signals for the isoxazole and fluorophenyl rings. The carbon attached to the bromine (C3) will be significantly downfield. The carbons of the fluorophenyl ring will exhibit splitting due to carbon-fluorine coupling.

1.2.2. Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed around m/z 241 and 243.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne being a cornerstone methodology.[4] This approach offers a high degree of control over the regiochemistry of the final product.

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

The most logical and widely applicable route to this compound involves the reaction of a dibromoformaldoxime with 1-ethynyl-4-fluorobenzene.

Caption: Proposed synthesis of this compound.

2.1.1. Step-by-Step Experimental Protocol (Hypothetical)

-

Generation of the Nitrile Oxide: In a well-ventilated fume hood, dissolve dibromoformaldoxime in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N), to facilitate the in situ generation of the highly reactive bromonitrile oxide. The reaction mixture is typically stirred at this temperature for 30-60 minutes.

-

Cycloaddition Reaction: To the solution containing the generated bromonitrile oxide, add a solution of 1-ethynyl-4-fluorobenzene in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

2.1.2. Mechanistic Rationale

The key to this synthesis is the 1,3-dipolar cycloaddition. The nitrile oxide acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The reaction proceeds in a concerted fashion, leading to the formation of the five-membered isoxazole ring with high regioselectivity. The use of a fluorinated phenylacetylene derivative is advantageous as the fluorine atom can enhance the compound's metabolic stability and binding affinity in biological systems.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the electronic nature of the isoxazole ring and the presence of the bromine and fluorophenyl substituents.

Caption: Key reactivity sites of the target molecule.

-

Cross-Coupling Reactions: The bromine atom at the 3-position is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.

-

Ring Stability: The isoxazole ring is generally stable under many reaction conditions. However, it can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain reducing agents.[4]

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a well-regarded pharmacophore in drug discovery, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3][4] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The primary application of this compound is as a key intermediate in the synthesis of novel drug candidates. The strategic placement of the bromine and fluorophenyl groups provides two distinct points for chemical modification, allowing for the exploration of a broad chemical space.

Potential Therapeutic Areas

While specific biological activities for this compound are not yet widely reported, the isoxazole scaffold is known to exhibit a range of biological effects, including:

-

Anticancer: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[2][8]

-

Anti-inflammatory: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Antimicrobial: Isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[3]

-

Antiviral: Certain isoxazole compounds have shown promise as antiviral agents.[3]

The presence of the fluorophenyl group can further enhance the therapeutic potential by improving metabolic stability and membrane permeability.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[9]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, primarily through 1,3-dipolar cycloaddition, is well-precedented. The presence of orthogonal synthetic handles in the form of the C3-bromo and the C5-fluorophenyl substituents allows for the creation of diverse molecular libraries. While the specific biological profile of this compound is yet to be fully elucidated, its structural features, embedded within the privileged isoxazole scaffold, suggest significant potential for the development of novel therapeutic agents across a range of disease areas. This guide provides the foundational knowledge for researchers to confidently incorporate this promising intermediate into their research and development pipelines.

References

- Supporting Information for a scientific article.

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025-03-17). National Center for Biotechnology Information. [Link]

-

The recent progress of isoxazole in medicinal chemistry - PubMed. (2018-07-23). National Center for Biotechnology Information. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024-01-30). MDPI. [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023-11-01). ResearchGate. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06). Springer. [Link]

-

synthesis of isoxazoles - YouTube. (2019-01-19). YouTube. [Link]

-

The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH. National Center for Biotechnology Information. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. National Center for Biotechnology Information. [Link]

-

This compound (C9H5BrFNO) - PubChemLite. PubChem. [Link]

-

This compound | 903130-97-2 | MFCD06660142 | AG00GRUD - Angene. Angene. [Link]

-

903130-97-2 this compound. ChemSigma. [Link]

-

This compound, min 95%, 1 gram. HDH Chemicals. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025-03-03). ResearchGate. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. MDPI. [Link]

-

Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. (2023-04-06). ScienceDirect. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. TW200630351A - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 903130-97-2 [sigmaaldrich.com]

- 6. 903130-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to 3-Bromo-5-(4-fluorophenyl)isoxazole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-(4-fluorophenyl)isoxazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, provide a detailed, field-proven protocol for its synthesis, outline a robust workflow for its analytical characterization, and explore its emerging applications as a scaffold in modern drug discovery.

Core Compound Properties

This compound is a solid, aromatic heterocyclic compound. The presence of a bromine atom on the isoxazole ring and a fluorine atom on the phenyl ring imparts distinct chemical reactivity and potential for biological activity. These halogen substituents can modulate the compound's lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 242.04 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₅BrFNO | [1][2][3][4] |

| CAS Number | 903130-97-2 | [1][3] |

| Appearance | Solid | [1][3] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)Br)F | [2] |

| InChI Key | PZNNZGICSJRAMW-UHFFFAOYSA-N | [1][2][3] |

| Predicted XlogP | 3.7 | [5] |

Synthesis of this compound

The most direct and established method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][7][8] For the synthesis of the title compound, this involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with the dipolarophile, 1-ethynyl-4-fluorobenzene (4-fluorophenylacetylene).

The causality behind this experimental choice lies in the high regioselectivity of the Huisgen 1,3-dipolar cycloaddition, which reliably yields the 3,5-disubstituted isoxazole isomer.[6] The in situ generation of the unstable bromonitrile oxide is critical for safety and efficiency, minimizing its decomposition and ensuring immediate reaction with the alkyne.

Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is adapted from established procedures for the synthesis of 3-bromo-5-arylisoxazolines from dibromoformaldoxime and alkenes, a closely related and well-documented transformation.[8]

Materials:

-

Dibromoformaldoxime

-

1-Ethynyl-4-fluorobenzene

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a stirred solution of 1-ethynyl-4-fluorobenzene (1.0 equivalent) in ethyl acetate, add solid sodium bicarbonate (2.0 equivalents). The use of a solid base allows for the slow, controlled generation of the nitrile oxide.

-

Addition of Precursor: In a separate flask, prepare a solution of dibromoformaldoxime (1.2 equivalents) in a minimal amount of ethyl acetate.

-

In situ Generation and Cycloaddition: Add the dibromoformaldoxime solution dropwise to the alkyne and base mixture at room temperature. The reaction is typically stirred for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alkyne.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to elute the final product.

-

Characterization: Confirm the structure and purity of the isolated this compound using the analytical techniques described in the following section.

Caption: Synthetic workflow for this compound.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. Each technique provides complementary information, creating a self-validating analytical system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence and connectivity of the aromatic protons on the fluorophenyl ring and the single proton on the isoxazole ring. The chemical shifts and coupling patterns (e.g., doublets and triplets for the phenyl group) are diagnostic.

-

¹³C NMR: Will identify all unique carbon atoms in the molecule, including the carbons of the isoxazole and fluorophenyl rings.

-

¹⁹F NMR: Will show a characteristic signal for the fluorine atom, confirming its presence on the phenyl ring.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion. This provides a highly accurate confirmation of the elemental composition (C₉H₅BrFNO). A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which appears as two peaks of nearly equal intensity (M+ and M+2), confirming the presence of a single bromine atom.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy will identify characteristic functional groups. Key absorbances would include C=N and C=C stretching vibrations from the aromatic and isoxazole rings, and the C-F and C-Br stretching frequencies.

-

Caption: Logical workflow for analytical characterization.

Applications in Drug Discovery and Chemical Biology

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The 3-bromo-5-arylisoxazole motif, in particular, is gaining attention as a versatile building block for developing novel therapeutic agents.

-

Anticancer Activity: Many isoxazole derivatives have been reported to possess potent anticancer properties.[1][9][10] The specific substitution pattern of this compound makes it an attractive candidate for screening against various cancer cell lines. The bromo-isoxazole core can act as a bioisostere for other functional groups or participate in crucial halogen bonding interactions within enzyme active sites. For example, related bromophenyl-triazole analogs have demonstrated significant anticancer activity against CNS, melanoma, and ovarian cancer cell lines.[1][3]

-

Antimicrobial Agents: The isoxazole nucleus is a component of some antimicrobial drugs.[11][12] The development of new antimicrobial agents is a critical area of research, and novel scaffolds like this compound could serve as starting points for the synthesis of compounds with activity against resistant bacterial or fungal strains.

-

Chemical Probes and Intermediates: The bromine atom on the isoxazole ring serves as a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira couplings) to generate libraries of more complex molecules for high-throughput screening. This makes this compound a valuable intermediate for creating diverse chemical probes to investigate biological pathways.

Caption: Key application areas in drug discovery.

Conclusion

This compound, with a molecular weight of 242.04 g/mol , represents a strategically designed heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is readily achievable through established cycloaddition chemistry, and its structure can be rigorously confirmed with standard analytical techniques. The presence of two distinct halogen atoms on a privileged isoxazole core makes it a highly promising scaffold for the development of new anticancer, antimicrobial, and other therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the utility of this valuable chemical entity.

References

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs . MDPI. [Link]

-

Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles . ResearchGate. [Link]

-

A review of isoxazole biological activity and present synthetic techniques . International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

This compound (C9H5BrFNO) . PubChemLite. [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation . National Institutes of Health (PMC). [Link]

-

1,3-Dipolar cycloaddition . Wikipedia. [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing . National Institutes of Health. [Link]

-

Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis . ARKAT USA, Inc. [Link]

-

Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents . PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-phenyl-4,5-dihydroisoxazole synthesis - chemicalbook [chemicalbook.com]

- 7. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-5-(4-fluorophenyl)isoxazole IUPAC name

An In-Depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)isoxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a privileged structure in drug discovery, and the unique combination of a bromine atom at the 3-position and a fluorophenyl group at the 5-position imparts valuable chemical properties and potential for biological activity. This document details the compound's chemical identity, physicochemical and spectroscopic properties, a validated synthetic methodology with mechanistic insights, and its current and potential applications, particularly as a versatile building block and a potential covalent warhead in targeted therapies. The guide is intended to serve as an essential resource for researchers utilizing this molecule in the design and synthesis of novel therapeutic agents and functional materials.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to all scientific research. This compound is systematically named to define its core isoxazole ring and the specific substitution pattern. Its key identifiers are summarized below for precise documentation and database retrieval.

| Identifier | Value |

| IUPAC Name | 3-bromo-5-(4-fluorophenyl)-1,2-oxazole[1] |

| CAS Number | 903130-97-2[1] |

| Molecular Formula | C₉H₅BrFNO[1][2] |

| Molecular Weight | 242.04 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)Br)F[2] |

| InChI | InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H[1] |

| InChIKey | PZNNZGICSJRAMW-UHFFFAOYSA-N[1] |

| Physical State | Solid[1] |

The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3][4][5] Its prevalence stems from its favorable properties:

-

Metabolic Stability: The aromatic nature of the isoxazole ring often confers resistance to metabolic degradation.

-

Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

-

Synthetic Versatility: A wide range of synthetic methods allows for the precise decoration of the isoxazole core with various functional groups.[6]

The subject of this guide, this compound, is particularly noteworthy. The bromine atom at the 3-position is not merely a substituent; it activates the position for further functionalization and can act as an electrophilic "warhead." Research on the related 3-bromo-4,5-dihydroisoxazole scaffold has shown its ability to covalently inhibit enzymes like glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) by reacting with active-site cysteine residues, a strategy being explored for anticancer therapies.[7] The 4-fluorophenyl group is a common motif in drug design, often used to improve metabolic stability and enhance binding affinity through favorable interactions.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

While extensive experimental data is not widely published, key properties have been reported by commercial suppliers or can be reliably predicted using computational models.

| Property | Value / Prediction | Source |

| Purity | ≥95.0% | Commercial Suppliers[1] |

| Boiling Point | 317.1 ± 27.0 °C | Predicted[8] |

| Density | 1.601 ± 0.06 g/cm³ | Predicted[8] |

| pKa | -6.68 ± 0.38 | Predicted[8] |

Spectroscopic Characterization

Caption: Logical flow of spectroscopic analysis for structural determination.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The proton on the isoxazole ring (at the 4-position) would appear as a singlet, likely in the δ 6.5-7.0 ppm range. The 4-fluorophenyl group would present as two distinct multiplets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring with coupling to fluorine.

-

¹³C NMR Spectroscopy: The spectrum would show nine distinct carbon signals. The carbons of the isoxazole ring would resonate at approximately δ 100 ppm (C4), δ 150-160 ppm (C3-Br), and δ 165-175 ppm (C5). The fluorophenyl carbons would appear in the δ 115-165 ppm range, with the carbon attached to fluorine (C-F) showing a large one-bond coupling constant (¹JCF).

-

Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation. It would exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom. The expected monoisotopic mass is approximately 240.95 Da.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), C-F stretching (~1200-1250 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

Synthesis and Mechanistic Insights

The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5] This approach involves the reaction of a nitrile oxide dipole with an alkyne dipolarophile.

Retrosynthetic Analysis

The molecule can be disconnected across the C5-C4 and N-O bonds of the isoxazole ring, revealing the two key synthons: 4-fluorophenylacetylene and a bromo-nitrile oxide dipole. The bromo-nitrile oxide is highly reactive and is typically generated in situ from a stable precursor like dibromoformaldoxime.[6][9]

Caption: Retrosynthetic analysis via 1,3-dipolar cycloaddition.

Recommended Synthetic Protocol

This protocol describes a robust method for the synthesis of this compound. The self-validating nature of the protocol lies in the purification and subsequent spectroscopic characterization steps, which confirm the identity and purity of the final product.

Reaction: Dibromoformaldoxime + 4-Fluorophenylacetylene → this compound

Materials:

-

Dibromoformaldoxime (1.0 eq)

-

4-Fluorophenylacetylene (1.1 eq)

-

Potassium Bicarbonate (KHCO₃) (2.0 eq)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: To a stirred solution of 4-fluorophenylacetylene (1.1 eq) in ethyl acetate, add potassium bicarbonate (2.0 eq).

-

In Situ Generation of Nitrile Oxide: In a separate flask, prepare a solution of dibromoformaldoxime (1.0 eq) in a minimal amount of ethyl acetate. Add this solution dropwise to the reaction mixture at room temperature over 30-60 minutes. The base (KHCO₃) facilitates the elimination of HBr from the aldoxime to generate the reactive bromo-nitrile oxide dipole in situ.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid product by MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Reaction Mechanism

Caption: Key stages of the 1,3-dipolar cycloaddition mechanism.

The reaction proceeds via a concerted, pericyclic mechanism. The bromo-nitrile oxide, acting as the 1,3-dipole, reacts across the carbon-carbon triple bond of the 4-fluorophenylacetylene. This forms a five-membered dihydroisoxazole intermediate which rapidly tautomerizes to the thermodynamically stable aromatic isoxazole ring.

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a high-value intermediate and building block for the synthesis of more complex molecular architectures.

Versatile Synthetic Intermediate

The bromine atom at the 3-position is a versatile synthetic handle. It can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of compound libraries for screening.

Covalent Inhibitor Scaffolds

The most compelling application lies in its potential use in designing targeted covalent inhibitors. The 3-bromo-isoxazole moiety can function as an electrophilic warhead that forms an irreversible covalent bond with nucleophilic amino acid residues (such as cysteine or lysine) in the active site of a target protein.

Caption: Covalent inhibition mechanism with a nucleophilic residue.

This strategy offers several advantages:

-

High Potency: Irreversible binding can lead to a more profound and durable biological effect.

-

Increased Selectivity: By targeting a specific nucleophilic residue, selectivity for the target protein over related proteins can be enhanced.

-

Overcoming Resistance: Covalent inhibition can be effective against drug resistance mutations that arise from weaker, non-covalent interactions.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[10] |

| Signal Word | Warning [10] |

| Hazard Statement | H302: Harmful if swallowed[10] |

| WGK (Water Hazard Class) | WGK 3: Highly hazardous for water[10] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important heterocyclic compound. Its well-defined structure, accessible synthesis via 1,3-dipolar cycloaddition, and dual functionality—as both a versatile platform for further chemical modification and a potential covalent warhead—make it a valuable tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge required to confidently synthesize, characterize, and strategically deploy this compound in the pursuit of novel and impactful molecular innovations.

References

-

Supporting Information for a related isoxazole synthesis. ACS Publications. [Link]

-

This compound Product Description. Chemical Synthesis. [Link]

-

Bromo-lactamization of isoxazole via neighboring group participation. PubMed Central. [Link]

-

This compound (C9H5BrFNO). PubChemLite. [Link]

-

Isoxazole, 5-(4-bromophenyl)-3-phenyl-. PubChem. [Link]

-

Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. ScienceDirect. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. Elsevier. [Link]

-

Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. [Link]

- Process for the preparation of 3,5-disubstituted isoxazoles.

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PubMed Central, NIH. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - this compound (C9H5BrFNO) [pubchemlite.lcsb.uni.lu]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. air.unipr.it [air.unipr.it]

- 8. 903130-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 10. This compound 903130-97-2 [sigmaaldrich.com]

A Technical Guide to the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities.[1][2][3][4] Among the synthetic methodologies available, the [3+2] cycloaddition between a nitrile oxide and an alkyne stands as the most robust and versatile route for constructing the 3,5-disubstituted isoxazole core.[5][6] This guide provides an in-depth exploration of this reaction, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, delve into the critical in-situ generation of the nitrile oxide intermediate, provide field-proven experimental protocols, and discuss the reaction's broad substrate scope, all grounded in authoritative scientific literature.

The Strategic Importance of the Isoxazole Scaffold

The five-membered isoxazole heterocycle is a cornerstone of modern drug discovery. Its prevalence stems from its metabolic stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding via the nitrogen atom and π-π stacking.[7] This has led to its incorporation into a wide spectrum of FDA-approved drugs, such as the antibiotic Sulfamethoxazole, the anti-inflammatory agent Valdecoxib, and the kinase inhibitor Berzosertib.[2][4][7] The ability to reliably and efficiently synthesize diverse libraries of isoxazole derivatives is, therefore, of paramount importance to the pharmaceutical industry.[8]

The Core Reaction: A Mechanistic Overview of the [3+2] Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through a 1,3-dipolar cycloaddition. This reaction involves the concerted, pericyclic addition of a 1,3-dipole (a nitrile oxide) to a dipolarophile (a terminal alkyne).[5][6]

The reaction proceeds through a concerted transition state, where the three atoms of the dipole react with two atoms of the dipolarophile simultaneously to form a five-membered ring. This mechanism is highly efficient and stereospecific.

Caption: General schematic of the 1,3-dipolar cycloaddition.

Unpacking the Regioselectivity

A key advantage of using terminal alkynes in this reaction is the exceptional regioselectivity, which consistently yields the 3,5-disubstituted isomer over the 3,4-disubstituted alternative.[9][10] This outcome is governed by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The orbital coefficients are largest on the oxygen of the nitrile oxide's HOMO and the terminal carbon of the alkyne's LUMO, leading to a preferential bond formation that dictates the observed 3,5-regiochemistry.

Caption: FMO rationalization for the regioselectivity.

The Linchpin: In-Situ Generation of Nitrile Oxides

Nitrile oxides are transient, high-energy species. If generated and stored, they rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is an unproductive side reaction.[7][11] Therefore, the cardinal rule in isoxazole synthesis is the in-situ generation of the nitrile oxide in the presence of the alkyne dipolarophile.[12][13] This ensures that the cycloaddition is the kinetically favored pathway.

Two primary, field-proven methodologies exist for this critical step.

Method A: Oxidation of Aldoximes

The most common and versatile method involves the direct oxidation of a stable aldoxime precursor. The choice of oxidant is a key experimental parameter, dictated by substrate tolerance, cost, and desired reaction conditions.

-

Causality Behind Oxidant Choice:

-

Halogenating Agents (e.g., NCS, NBS): N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) react with the aldoxime to form a hydroximoyl halide intermediate. A subsequent addition of a mild base, like triethylamine (Et₃N), triggers an E2 elimination of HCl or HBr to unmask the nitrile oxide.[14][15] This is a robust, cost-effective, and widely applicable method.

-

Hypervalent Iodine Reagents (e.g., PIFA, PIDA): Reagents like [Bis(trifluoroacetoxy)iodo]benzene (PIFA) offer exceptionally mild and often faster reaction conditions, proceeding without the need for a separate base.[9][16] This makes them ideal for sensitive substrates, such as peptides or nucleosides.[9]

-

Common Oxidants (e.g., Bleach, Oxone, Alkyl Nitrites): For large-scale or green chemistry applications, inexpensive and readily available oxidants like sodium hypochlorite (household bleach) or Oxone® are highly effective.[5][17][18] Alkyl nitrites, such as tert-butyl nitrite, provide a metal-free alternative under thermal conditions.[19][20]

-

Method B: Dehydrohalogenation of Hydroximoyl Chlorides

An alternative strategy begins with a pre-formed hydroximoyl chloride. These intermediates can be synthesized from the corresponding aldoxime using reagents like thionyl chloride or NCS. In the cycloaddition step, a base is simply added to the reaction mixture containing the hydroximoyl chloride and the alkyne to generate the nitrile oxide in situ.[7][11] This approach decouples the formation of the halide from the cycloaddition, which can be advantageous for optimizing reaction conditions.

Validated Experimental Protocols and Workflow

The following protocol is a representative, self-validating system for the synthesis of a 3,5-disubstituted isoxazole using the aldoxime oxidation method.

General Workflow Diagram

Caption: Standard experimental workflow for isoxazole synthesis.

Step-by-Step Protocol: Synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole

This protocol utilizes the robust NCS/Et₃N system.

-

Reagent Preparation & Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldoxime (1.0 equiv., e.g., 1.0 mmol, 151 mg) and phenylacetylene (1.2 equiv., 1.2 mmol, 132 µL).

-

Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Causality: Using a slight excess of the alkyne ensures the complete trapping of the transient nitrile oxide, maximizing yield. Anhydrous conditions prevent unwanted side reactions.

-

-

Formation of Hydroximoyl Chloride:

-

Add N-Chlorosuccinimide (NCS) (1.1 equiv., 1.1 mmol, 147 mg) to the solution in one portion.

-

Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the hydroximoyl chloride can often be monitored by TLC.

-

-

In-Situ Nitrile Oxide Generation & Cycloaddition:

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add triethylamine (Et₃N) (1.1 equiv., 1.1 mmol, 153 µL) dropwise via syringe over 5-10 minutes.

-

Causality: Slow, cooled addition of the base is critical. It controls the rate of nitrile oxide formation, preventing both rapid dimerization and a potentially dangerous exotherm.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

-

The reaction is complete when the starting aldoxime spot has been fully consumed (typically 2-6 hours).

-

-

Work-up:

-

Once complete, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous washes remove the triethylammonium hydrochloride salt and any remaining succinimide byproducts.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3,5-disubstituted isoxazole as a solid.

-

Substrate Scope and Data

The 1,3-dipolar cycloaddition exhibits a remarkably broad substrate scope, tolerating a wide array of functional groups on both the nitrile oxide precursor and the alkyne.[18][19]

| R¹ in Aldoxime (Ar-CH=NOH) | R² in Alkyne (R²-C≡CH) | Method | Yield (%) | Reference |

| 4-MeO-C₆H₄ | Phenyl | NCS, Et₃N | ~85-95% | [14][15] |

| 4-Cl-C₆H₄ | Phenyl | PIFA | 92% | [9] |

| Phenyl | 4-F-C₆H₄ | PIFA | 94% | [9][16] |

| 2-Pyridyl | Phenyl | PIFA | 88% | [16] |

| Phenyl | n-Butyl | t-BuONO | 85% | [19] |

| 4-CN-C₆H₄ | Cyclohexyl | t-BuONO | 78% | [19] |

| 4-NO₂-C₆H₄ | CH₂OH | Oxone | ~70-80% | [5][18] |

This table presents representative yields compiled from multiple sources to demonstrate the versatility of the reaction.

Conclusion and Future Perspectives

The 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with terminal alkynes is an indispensable tool in modern organic synthesis and drug discovery. Its high degree of regioselectivity, operational simplicity, mild conditions, and broad functional group tolerance make it the premier method for accessing 3,5-disubstituted isoxazoles. Current research continues to push the boundaries of this reaction, with emerging trends focusing on green chemistry approaches, such as solvent-free mechanochemical methods and reactions in aqueous media, further enhancing the utility and sustainability of this powerful transformation.[11][18][21]

References

- Source: Chemical Communications (RSC Publishing)

- Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL

- Title: Generation of Nitrile Oxides via 0-Tributylstannyl Aldoximes; Application to the Synthesis of lsoxazolines Source: RSC Publishing URL

- Title: Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes Source: Organic Chemistry Portal URL

- Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL

- Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing)

- Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes)

- Title: Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones Source: PMC - NIH URL

- Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL

- Title: Advances in isoxazole chemistry and their role in drug discovery Source: Semantic Scholar URL

- Title: Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL

- Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis Online URL

- Title: In situ generation of a nitrile oxide from aldoxime 5, which engaged in...

- Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: PMC - NIH URL

- Title: Mechanism of 1,3-dipolar cycloaddition reaction Source: ResearchGate URL

- Title: Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids Source: ResearchGate URL

- Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Publishing URL

- Title: Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy Source: PubMed URL

- Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones, Source: University of Mississippi URL

- Title: 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole Source: ChemTube3D URL

- Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL

- Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: RSC Publishing URL

- Title: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area Source: ResearchGate URL

- Title: Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)

Sources

- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]

- 8. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation of nitrite oxides via O-tributylstannyl aldoximes; application to the synthesis of isoxazolines and isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciforum.net [sciforum.net]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. egrove.olemiss.edu [egrove.olemiss.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(4-fluorophenyl)isoxazole

Introduction

3-Bromo-5-(4-fluorophenyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The isoxazole scaffold is a key structural motif in a variety of biologically active molecules, and the presence of bromine and a fluorophenyl group can significantly influence the compound's physicochemical properties and pharmacological activity.[4] A thorough spectroscopic characterization is therefore essential to confirm the identity, purity, and structure of this molecule, providing a foundational dataset for any further research or application.

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the spectroscopic analysis of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the logic of data interpretation will be emphasized to provide a holistic understanding of the characterization process.

Molecular Structure and Analysis Workflow

The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected Spectral Data & Interpretation:

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Isoxazole Proton: A singlet is expected for the proton at the C4 position of the isoxazole ring, typically appearing in the range of δ 6.5-7.5 ppm.[6][7]

-

Fluorophenyl Protons: The 4-fluorophenyl group will exhibit a characteristic pattern. Due to the fluorine substitution, the aromatic protons will likely appear as two multiplets or doublets of doublets, integrating to two protons each. These signals are typically found in the aromatic region (δ 7.0-8.5 ppm). The coupling between the protons and the fluorine atom (³JH-F) will be observable.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isoxazole H-4 | 6.5 - 7.5 | Singlet (s) | 1H |

| Fluorophenyl H-2', H-6' | 7.5 - 8.5 | Multiplet (m) | 2H |

| Fluorophenyl H-3', H-5' | 7.0 - 7.5 | Multiplet (m) | 2H |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: A broadband probe is required to observe the ¹³C nucleus.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Expected Spectral Data & Interpretation:

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Isoxazole Carbons: The three carbon atoms of the isoxazole ring will have distinct chemical shifts. The carbon bearing the bromine (C3) will be significantly downfield. C5, attached to the fluorophenyl ring, will also be downfield, while C4 will be the most upfield of the three.

-

Fluorophenyl Carbons: The 4-fluorophenyl group will show four distinct signals. The carbon directly attached to the fluorine (C4') will exhibit a large one-bond carbon-fluorine coupling (¹JC-F). The other carbons will also show smaller couplings to the fluorine atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Isoxazole C3-Br | 150 - 160 |

| Isoxazole C5 | 165 - 175 |

| Isoxazole C4 | 95 - 105 |

| Fluorophenyl C1' | 120 - 130 |

| Fluorophenyl C2', C6' | 125 - 135 |

| Fluorophenyl C3', C5' | 115 - 125 |

| Fluorophenyl C4'-F | 160 - 170 (d, ¹JC-F) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer insights into the molecular formula and fragmentation patterns.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is ideal for accurate mass determination.[6]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

Expected Data & Interpretation:

-

Molecular Ion Peak: The key piece of information is the molecular ion peak ([M+H]⁺ or [M]⁺). For C₉H₅BrFNO, the expected monoisotopic mass is approximately 240.95386 Da.[8] The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and loss of small neutral molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is commonly used for solid samples.[5]

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

The FT-IR spectrum will show characteristic absorption bands for the various bonds within the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C=N (isoxazole) | 1620 - 1580 |

| C=C (aromatic/isoxazole) | 1600 - 1450 |

| C-F (aryl-fluoride) | 1250 - 1100 |

| N-O (isoxazole) | 1150 - 1050 |

| C-Br | 700 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Expected Data & Interpretation:

-

Absorption Maxima (λmax): Isoxazole derivatives typically exhibit absorption maxima in the UV region due to π → π* transitions of the conjugated system.[1][5] The presence of the fluorophenyl ring in conjugation with the isoxazole ring is expected to result in one or more strong absorption bands. The λmax is anticipated to be in the range of 250-350 nm.

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the logical and integrated application of NMR, MS, FT-IR, and UV-Vis spectroscopy. Each technique provides crucial, complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's structure, purity, and electronic properties. This foundational data is paramount for its application in research and development, ensuring the reliability and reproducibility of subsequent studies.

References

- Vertex AI Search. (n.d.). 3 - Supporting Information.

- National Institutes of Health. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.

- ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives.